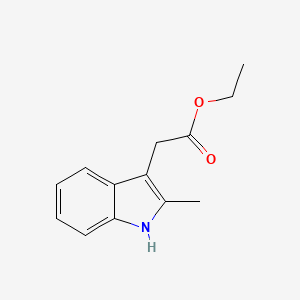

Ethyl 2-methyl-3-indoleacetate

Description

Significance of Indole (B1671886) Derivatives in Biological and Pharmaceutical Sciences

Indole, a heterocyclic compound composed of a fused benzene (B151609) and pyrrole (B145914) ring, serves as a foundational scaffold in a vast array of biologically active molecules. pcbiochemres.comjchr.org The versatility of the indole nucleus has made its derivatives a primary focus in biological and pharmaceutical sciences. pcbiochemres.combiosynth.com These compounds are integral to numerous biological processes; for instance, the essential amino acid tryptophan, and neurotransmitters like serotonin (B10506) and melatonin, all contain the indole core. pcbiochemres.com

The significance of indole derivatives is underscored by their extensive pharmacological activities. jchr.orgnih.gov Research has consistently demonstrated that these compounds exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects. pcbiochemres.combiosynth.comnih.govajchem-b.com The ability of the indole structure to mimic proteins makes it a valuable tool in drug discovery. jchr.org As a result, medicinal chemists frequently utilize the indole scaffold to design and synthesize novel therapeutic agents targeting a spectrum of diseases, from cancer to neurodegenerative disorders. biosynth.comnih.govmdpi.com The ongoing exploration of both naturally sourced and synthetic indole derivatives continues to open new frontiers in medicine, aiming to develop more potent and selective drugs. biosynth.comnih.gov

Overview of Ethyl 2-methyl-3-indoleacetate as a Research Compound

This compound is a specific derivative of the indole family, identified by its ethyl ester group attached to an acetic acid side chain at the 3-position and a methyl group at the 2-position of the indole ring. nih.govsigmaaldrich.com In the context of academic and industrial research, it is primarily recognized as a chemical intermediate or building block for the synthesis of more complex molecules. sigmaaldrich.comchemicalbook.com Its formal IUPAC name is ethyl 2-(2-methyl-1H-indol-3-yl)acetate. nih.gov

The compound is supplied by various chemical companies for laboratory use, indicating its role in scientific investigation. researchscientific.co.ukcalpaclab.comglpbio.com Research applications highlight its use as a reactant in preparing hydroxamate derivatives, which are being studied as potential HDAC inhibitors for anticancer activity. sigmaaldrich.comsigmaaldrich.com Furthermore, it is used in the stereoselective preparation of AG-041R, a potent gastrin/CCK-B receptor antagonist. sigmaaldrich.comsigmaaldrich.com These applications position this compound as a key starting material in synthetic organic chemistry and drug discovery projects.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 21909-49-9 |

| Molecular Formula | C₁₃H₁₅NO₂ nih.govsigmaaldrich.com |

| Molecular Weight | 217.26 g/mol nih.govsigmaaldrich.com |

| Boiling Point | 195-196 °C at 3.5 mmHg sigmaaldrich.comsigmaaldrich.com |

| Density | 1.11 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.571 sigmaaldrich.comsigmaaldrich.com |

Scope and Objectives of Research on this compound

The primary scope of research involving this compound is centered on its utility in synthetic chemistry to create novel, biologically active compounds. The main objective is to leverage its specific chemical structure as a scaffold for developing potential therapeutic agents.

Detailed research findings and objectives include:

Synthesis of Anticancer Agents: A significant research objective is its use as a reactant for the preparation of hydroxamate derivatives. sigmaaldrich.comsigmaaldrich.com These derivatives are investigated as Histone Deacetylase (HDAC) inhibitors, a class of compounds known for their potential in cancer therapy. sigmaaldrich.com

Development of Receptor Antagonists: The compound is a key reactant for the stereoselective synthesis of AG-041R. sigmaaldrich.comsigmaaldrich.com This highlights a research goal aimed at producing potent and selective antagonists for gastrin/CCK-B receptors, which are targets in gastroenterological and neurological research.

Elaboration of Functionalized Molecules: The presence of the ester and the reactive indole nucleus allows for various chemical modifications. Research focuses on reactions such as N-alkylation and other substitutions to build more complex and highly functionalized indole derivatives. syr.edu

The overarching goal is to use this compound as a versatile starting point for generating libraries of new compounds that can be screened for a wide range of biological activities, thereby contributing to the pipeline of new drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-16-13(15)8-11-9(2)14-12-7-5-4-6-10(11)12/h4-7,14H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEXJGHKKHQSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314853 | |

| Record name | Ethyl 2-methyl-3-indoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21909-49-9 | |

| Record name | 21909-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-methyl-3-indoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-3-indoleacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Mechanistic Studies of Ethyl 2 Methyl 3 Indoleacetate

Anticancer and Antiproliferative Research

There is a lack of specific research investigating the potential of Ethyl 2-methyl-3-indoleacetate as an anticancer or antiproliferative agent.

No data from in vitro cytotoxicity assays for this compound against any cancer cell lines were identified in the public domain. Consequently, information regarding its potency (e.g., IC50 values) and selectivity towards specific cancer cell types is not available.

Scientific literature detailing the ability of this compound to induce regulated cell death pathways such as apoptosis, necrosis, or autophagy in cancer cells could not be located. There are no available studies examining the morphological or biochemical markers of these cell death mechanisms in response to treatment with this compound.

Specific molecular targets and the modulation of signaling pathways by this compound in cancer cells have not been reported in the available scientific literature.

No studies were found that investigated this compound as a potential inhibitor of histone deacetylases (HDACs).

There is no available research to suggest that this compound interferes with tubulin polymerization, a mechanism of action for some anticancer agents.

No studies have been published that examine the effect of this compound on the expression or activity of key apoptosis-related proteins such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, or the DNA repair enzyme PARP.

Molecular Targets and Signaling Pathway Modulation

Cell Cycle Arrest Mechanisms

Studies on indole (B1671886) derivatives have shown their potential to interfere with the cell cycle in cancer cells, a critical mechanism for inhibiting tumor growth. While research specifically on this compound is limited in this context, the broader class of indole compounds has been observed to induce cell cycle arrest, particularly at the G2/M phase. tandfonline.comresearchgate.netresearchgate.net This phase is a critical checkpoint for cell division, and its disruption can lead to apoptosis or programmed cell death.

For instance, certain indole derivatives have been found to block the progression of cancer cells into mitosis (M phase) from the G2 phase. tandfonline.comnih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins. The down-regulation of proteins like cyclin B1, a crucial checkpoint protein for the G2/M transition, has been observed following treatment with some stilbenoid compounds, a class of molecules that can share mechanistic similarities with indole derivatives. nih.gov The induction of G2/M phase arrest prevents the proliferation of cancer cells and is a key aspect of the anticancer activity of various compounds. researchgate.netjcancer.org It has been noted that this cell cycle arrest can be triggered by various cellular stresses, including those induced by reactive oxygen species (ROS). nih.gov

Prooxidant Activity and Reactive Oxygen Species (ROS) Generation

In contrast to antioxidant activity, some compounds can exhibit prooxidant effects, which involve the generation of reactive oxygen species (ROS) that can induce cellular damage and lead to cell death, particularly in cancer cells. mdpi.commdpi.com Indole-3-acetic acid (IAA) and its derivatives have been shown to possess such prooxidant activity when activated by peroxidases. nih.gov

Research on derivatives of indole-3-acetic acid has demonstrated that their effectiveness in catalyzing the cooxidation of molecules like NADH and ascorbate is linked to how readily they are oxidized. nih.gov The prooxidant activity is believed to be mediated by the formation of an indolyl cation radical. nih.gov The generation of ROS is a mechanism by which some anticancer agents exert their effects, leading to apoptosis. mdpi.comnih.gov Studies on related indole compounds have shown that their cytotoxic effects are associated with an elevation in ROS production. nih.gov This increase in intracellular ROS can lead to mitochondrial transmembrane potential reduction and the activation of apoptotic pathways. nih.gov

The table below summarizes the prooxidant effects of IAA derivatives from a comparative study.

| Compound | Effectiveness in Cooxidizing NADH, Ascorbate, and GSH |

| 5MeO-2Me-IAA | Most Effective |

| 2Me-IAA | More Effective |

| 5MeO-IAA | Less Effective |

| IAA | Least Effective |

This table is based on the general findings of a study on indole-3-acetic acid derivatives and their prooxidant activities. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent derivatives. nih.govnih.govresearchgate.net For indole derivatives, SAR studies have provided valuable insights into their anticancer potential. nih.govnih.govresearchgate.net The indole scaffold is considered a promising framework for the development of new anticancer agents. tandfonline.commdpi.com

Key findings from SAR studies on anticancer indole derivatives include:

Substitution at the N-1 position: Methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance anticancer activity, in some cases by as much as 60-fold compared to unsubstituted analogues. nih.gov

Substitution at the C-3 position: The nature of the substituent at the C-3 position is also critical. Substitution of an aldehyde group at this position has been found to lead to a significant reduction in activity. nih.gov

Introduction of other functional groups: The addition of moieties like a vinyl sulfone group can influence the activity, with the specific substitution pattern determining the potency. nih.gov

Anti-inflammatory Research

Attenuation of Inflammatory Mediators (e.g., IL-1β, IL-6, MCP-1, NO)

Research into the anti-inflammatory properties of indole derivatives has shown their potential to reduce the production of key inflammatory mediators. Specifically, Indole-3-acetic acid (IAA), a related compound, has been found to significantly ameliorate the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.gov Furthermore, IAA has been shown to decrease the generation of nitric oxide (NO), another important mediator in the inflammatory process. nih.gov

The inhibition of these inflammatory molecules is a key mechanism of anti-inflammatory action. nih.govnih.gove-jar.orgmdpi.commdpi.com For instance, in LPS-stimulated macrophage cell lines, which are commonly used models for studying inflammation, various natural product extracts have demonstrated the ability to decrease the production of NO and inflammatory cytokines like IL-6 and IL-1β. nih.govnih.gov This suggests that compounds that can modulate these mediators have therapeutic potential for inflammatory conditions.

Modulation of Cellular Signaling Pathways in Inflammatory Responses

The anti-inflammatory effects of indole derivatives are often linked to their ability to modulate key cellular signaling pathways that regulate the expression of inflammatory genes. One of the most critical pathways in inflammation is the nuclear factor kappa B (NF-κB) pathway. nih.gov Research has shown that Indole-3-acetic acid (IAA) can mitigate the LPS-triggered nuclear translocation of the NF-κB p65 subunit. nih.gov By preventing the translocation of NF-κB to the nucleus, IAA can inhibit the transcription of a wide range of pro-inflammatory genes.

The modulation of signaling pathways like NF-κB is a common mechanism for anti-inflammatory compounds. nih.gov In addition to NF-κB, other pathways such as the c-Jun N-terminal kinases (JNKs) pathway can also be involved in the inflammatory response, and their downregulation can contribute to anti-inflammatory effects. nih.gov

Role in Oxidative Stress Mitigation and Heme Oxygenase-1 (HO-1) Induction

Beyond direct radical scavenging, some indole compounds can mitigate oxidative stress by inducing the expression of protective enzymes. Indole-3-acetic acid (IAA) has been observed to cause an up-regulation of Heme Oxygenase-1 (HO-1) in a dose-dependent manner in macrophage cells, both under normal conditions and when stimulated with LPS. nih.gov HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. nih.govresearchgate.net

Antimicrobial and Herbicidal Activities

Effectiveness Against Plant Pathogens and Pests

There is limited direct evidence detailing the specific effectiveness of this compound against plant pathogens and pests. However, the broader class of indole derivatives has been a subject of study for antimicrobial properties. For instance, synthetic compounds containing tris(1H-indol-3-yl)methylium fragments have demonstrated high in vitro activity against a range of bacteria, including antibiotic-resistant strains, with minimal inhibitory concentrations (MICs) as low as 0.13–1.0 µg/mL. mdpi.com While structurally different, these findings indicate that the indole scaffold is a viable backbone for developing antimicrobial agents. The specific impact of the 2-methyl and ethyl acetate substitutions on this potential activity requires further targeted investigation.

Interaction with Plant Growth and Development Pathways

Studies on closely related IAA esters, such as ethyl-3-indoleacetate, have shown that they possess auxin activities and can be much more potent than IAA itself in certain bioassays, like the inhibition of hypocotyl elongation in dark-grown seedlings. nih.gov The conversion of IAA to its methyl ester (MeIAA) by the enzyme IAA carboxyl methyltransferase is a known mechanism in plants like Arabidopsis thaliana to regulate auxin homeostasis and activity. nih.gov Esterification increases the nonpolar nature of the molecule, which could facilitate its diffusion across cell membranes compared to the more polar parent acid, IAA. This enhanced uptake could lead to more potent physiological responses. Given these precedents, this compound likely functions as a potent synthetic auxin, capable of influencing auxin-regulated gene expression and disrupting normal gravitropic responses. nih.gov

Influence on Specific Biochemical Pathways in Plants Affecting Growth

As a potent auxin analog, this compound would influence biochemical pathways downstream of auxin signaling. The primary auxin signaling pathway involves the perception of auxin by receptor proteins like TRANSPORT INHIBITOR RESPONSE 1 (TIR1). nih.gov This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins, thereby liberating Auxin Response Factors (ARFs) to regulate the transcription of auxin-responsive genes. wikipedia.org

By mimicking IAA, this compound can hyper-stimulate this pathway. At high concentrations, this overstimulation becomes herbicidal. nih.gov Auxinic herbicides disrupt normal plant function by inducing an uncontrolled and disorganized growth response, leading to epinasty (downward bending of leaves), stem twisting, and ultimately, plant death. This is due to the sustained activation of genes involved in cell wall loosening (e.g., expansins), cell division, and ethylene biosynthesis. Research on other synthetic indole-based auxins has shown they can effectively inhibit root and shoot growth in both dicot and monocot weeds. nih.gov

The primary biochemical pathways for natural IAA synthesis in plants and microbes include the indole-3-pyruvic acid (IPyA) pathway, the indole-3-acetamide (IAM) pathway, and others originating from tryptophan. nih.govnih.govresearchgate.net Synthetic auxins like this compound bypass these biosynthetic routes and directly interfere with the hormonal balance that governs plant growth.

Enzyme and Receptor Interactions

Modulation of Enzyme Activity by this compound

In plants, the levels of active auxins are also controlled by enzymes that create or hydrolyze conjugates. For example, the enzyme IAMT1 in Arabidopsis specifically converts IAA to its methyl ester. nih.gov It is plausible that this compound could act as a substrate or an inhibitor for enzymes involved in auxin metabolism, though this remains to be experimentally verified.

Ligand and Agonist Activity at Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR)

Indole derivatives are recognized as a significant class of ligands for both the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). nih.govoup.com These receptors are ligand-activated transcription factors that play key roles in regulating the metabolism of xenobiotics and endogenous compounds. embopress.orgwikipedia.org

Studies on a variety of methylated and methoxylated indoles have demonstrated a wide range of activities at the AhR, including full agonism, partial agonism, and antagonism. nih.gov The specific activity is highly dependent on the position of the methyl group on the indole ring. For example, 4-methyl-indole is a potent agonist, while 2,3-dimethyl-indole acts as an antagonist. nih.govresearchgate.net Given that this compound contains a methyl group at the 2-position, it is plausible that it could interact with AhR, potentially as an antagonist or a weak partial agonist.

Similarly, mono-methylated indoles have been identified as ligands and partial agonists of human PXR. nih.gov Research has shown that 1-methyl-indole and 2-methyl-indole can induce PXR target genes like CYP3A4 and MDR1, primarily in intestinal cells. nih.gov While all tested mono-methylated indoles showed dose-dependent activation of PXR, they are considered weak ligands. nih.gov The activity of this compound at PXR has not been specifically reported, but based on the activity of its 2-methyl-indole core, it is a potential weak PXR agonist.

Table 1: AhR Activity of Various Methylated Indoles Activity is relative to the potent agonist TCDD (dioxin).

| Compound | Activity Type | Efficacy / IC50 |

|---|---|---|

| 4-Methyl-indole | Agonist | 134% |

| 6-Methyl-indole | Agonist | 91% |

| 3-Methyl-indole | Antagonist | 19 µM |

| 2,3-Dimethyl-indole | Antagonist | 11 µM |

Source: Data synthesized from research on methylindole interactions with the Aryl Hydrocarbon Receptor. nih.govresearchgate.net

Table 2: PXR Activation by Mono-Methylated Indoles (MMIs) All tested MMIs showed dose-dependent activation and moderate antagonist effects, indicating they are partial agonists. nih.gov

| Compound | PXR Interaction | Target Gene Induction |

|---|---|---|

| 1-Methyl-indole | Partial Agonist | Strong (CYP3A4, MDR1) |

| 2-Methyl-indole | Partial Agonist | Strong (CYP3A4, MDR1) |

| Other MMIs | Partial Agonist | Variable |

Source: Based on studies of mono-methylated indoles as ligands for the Pregnane X Receptor. nih.govresearchgate.net

Biosynthesis and Metabolism of Indoleacetate Derivatives

Natural Occurrence and Microbial Biosynthesis of Indole (B1671886) Derivatives

Indole and its derivatives are a class of N-heterocyclic compounds that are widespread in natural environments and function as important signaling molecules across different kingdoms of life. nih.govoup.comnih.gov The most well-known indole derivative, Indole-3-acetic acid (IAA), is a primary plant hormone (auxin) that governs nearly all aspects of plant growth and development. nih.govmdpi.com IAA is also found to occur naturally in a variety of food commodities, including cereals and coffee. nih.gov

Beyond plants, a significant source of environmental indoles is microbial metabolism. nih.gov Many microorganisms, including bacteria and fungi that interact with plants, can synthesize IAA. nih.gov The gut microbiota, in particular, metabolizes the essential amino acid tryptophan to produce several indole catabolites, such as indole, tryptamine, indole-3-acetic acid (IAA), indole-3-lactic acid, and indole-3-propionic acid. nih.govfrontiersin.org It is estimated that more than 85 species of both Gram-positive and Gram-negative bacteria are capable of producing indole. oup.com This microbial production is significant as these compounds can influence the physiology and metabolism of a wide range of organisms, including the microbes themselves, other bacteria, and their eukaryotic hosts, including mammals. nih.govnih.gov

| Microorganism | Phylum/Class | Significance |

|---|---|---|

| Escherichia coli | Proteobacteria | Common gut bacterium; indole production used as a diagnostic marker. oup.com |

| Azoarcus evansii | Betaproteobacteria | Denitrifying bacterium capable of complete anaerobic metabolism of IAA. nih.govnih.gov |

| Pseudomonas savastanoi | Gammaproteobacteria | Plant pathogen where the Indole-3-acetamide (IAM) pathway for IAA biosynthesis was first identified. nih.gov |

| Agrobacterium tumefaciens | Alphaproteobacteria | Causes crown gall disease in plants by transferring its T-DNA, which contains genes for IAA overproduction. nih.gov |

| Enterobacter sp. | Proteobacteria | Capable of biotransforming indole and its derivatives into indigoid compounds. nih.gov |

| Colletotrichum species | Fungi (Ascomycota) | Anthracnose fungi where the IAM pathway is a major route for IAA biosynthesis. nih.gov |

Metabolic Pathways of Indoleacetate in Biological Systems

The metabolism of indole-3-acetic acid (IAA) and its derivatives is a critical process in both synthesis and degradation, regulating the levels of these biologically active compounds. In mammals, tryptophan that is not used for protein synthesis is metabolized by host cells or by intestinal microorganisms, the latter of which produces indole and its derivatives. frontiersin.org In bacteria, two primary sets of gene clusters have been identified for IAA catabolism: the iac cluster, responsible for aerobic degradation, and the iaa cluster, which facilitates the anaerobic conversion of IAA. researchgate.net

While aerobic degradation pathways of IAA have been studied for some time, the anaerobic metabolism of N-heterocyclic compounds is less understood. nih.gov The denitrifying betaproteobacterium Azoarcus evansii is a model organism for studying this process, as it can grow on IAA as its sole source of carbon and electrons under anaerobic conditions. nih.govnih.govasm.org In this bacterium, the metabolism of IAA does not require molecular oxygen but instead uses electron acceptors like NAD+. nih.govasm.org

The proposed anaerobic pathway involves a series of enzymatic steps:

Initial Oxidation : The process begins with the anaerobic hydroxylation of the pyrrole (B145914) ring of IAA to form the enol form of 2-oxoindole-3-acetate (2-oxo-IAA). nih.govasm.org This reaction is catalyzed by a molybdenum cofactor-containing dehydrogenase. nih.gov

Ring Opening : The enol form of 2-oxo-IAA tautomerizes to its keto form, which then undergoes hydrolytic ring opening, a step likely catalyzed by a hydantoinase-like enzyme. nih.govasm.org

CoA Thioester Formation : Following the ring opening, the carbon skeleton is activated by the formation of coenzyme A (CoA) thioesters. nih.gov A cluster of 14 genes induced by IAA in A. evansii includes a CoA ligase and a CoA transferase, indicating the importance of these intermediates. nih.gov

Final Products : The pathway ultimately leads to the formation of 2-aminobenzoyl-CoA or benzoyl-CoA. nih.govnih.gov These molecules are common intermediates in the anaerobic degradation of aromatic compounds and can be further metabolized to acetyl-CoA. nih.gov

| Step | Reactant | Product(s) | Proposed Enzyme Family |

|---|---|---|---|

| 1 | Indole-3-acetate (IAA) | 2-oxoindole-3-acetate (enol form) | Molybdenum cofactor-dependent dehydrogenase. nih.gov |

| 2 | 2-oxoindole-3-acetate (keto form) | Ring-opened intermediate | Hydantoinase-like enzyme. nih.govasm.org |

| 3 | Ring-opened intermediate | CoA thioester derivatives | CoA ligase, CoA transferase. nih.gov |

| 4 | Various CoA intermediates | 2-aminobenzoyl-CoA or Benzoyl-CoA | Mutase, dehydrogenase, thiolase. nih.gov |

The biosynthesis of IAA can be broadly classified into two categories based on the precursor used: tryptophan-dependent and tryptophan-independent pathways. nih.gov

Tryptophan-Dependent Pathways

In these pathways, the amino acid L-tryptophan serves as the primary precursor for IAA synthesis. nih.gov In microorganisms, at least five distinct tryptophan-dependent pathways have been identified, distinguished by their intermediate metabolites. nih.govmdpi.com

Indole-3-Acetamide (IAM) Pathway : This is one of the most extensively studied pathways. nih.gov Tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase (encoded by the iaaM gene). IAM is then hydrolyzed to produce IAA and ammonia by an IAM hydrolase (encoded by iaaH). nih.gov This pathway is prominent in both phytopathogenic and symbiotic bacteria. nih.gov

Indole-3-Pyruvic Acid (IPA) Pathway : This is a major pathway for IAA biosynthesis in both plants and microbes. nih.gov Tryptophan is converted to indole-3-pyruvic acid (IPA) by an aminotransferase. IPA is then decarboxylated to indole-3-acetaldehyde (IAAld), which is subsequently oxidized to IAA by a dehydrogenase. nih.govnih.gov

Tryptamine (TAM) Pathway : In this route, tryptophan is first decarboxylated to form tryptamine. nih.gov Tryptamine is then oxidized by an amine oxidase to yield indole-3-acetaldehyde (IAAld), which, as in the IPA pathway, is converted to IAA. nih.govnih.gov

Indole-3-Acetonitrile (IAN) Pathway : This pathway is well-studied in plants but less so in bacteria. nih.govnih.gov It involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx), which is then converted to indole-3-acetonitrile (IAN). A nitrilase enzyme then hydrolyzes IAN to form IAA. nih.gov

Tryptophan Side-chain Oxidase (TSO) Pathway : In this less-researched pathway, tryptophan is directly converted to indole-3-acetaldehyde by a side-chain oxidase, which is then oxidized to IAA. nih.gov

| Pathway Name | Key Intermediate(s) | Key Enzymes | Reference |

|---|---|---|---|

| Indole-3-Acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase (iaaM), IAM hydrolase (iaaH) | nih.gov |

| Indole-3-Pyruvic Acid (IPA) | Indole-3-pyruvic acid (IPA), Indole-3-acetaldehyde (IAAld) | Aminotransferase, Pyruvate decarboxylase, Aldehyde dehydrogenase | nih.gov |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenase | nih.gov |

| Indole-3-Acetonitrile (IAN) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450 enzymes, Nitrilase | nih.gov |

| Tryptophan Side-chain Oxidase (TSO) | Indole-3-acetaldehyde (IAAld) | Tryptophan side-chain oxidase, Indole-3-acetaldehyde dehydrogenase | nih.gov |

Tryptophan-Independent Pathways

Evidence also supports the existence of pathways that can synthesize IAA without using tryptophan as a direct precursor. nih.gov This route was first proposed based on studies of tryptophan auxotroph mutants of maize and Arabidopsis that were still able to produce IAA. nih.gov In the tryptophan-independent pathway, it is suggested that IAA is synthesized from an intermediate of the tryptophan synthesis pathway, such as indole or indole-3-glycerol phosphate. researchgate.netyoutube.com However, the precise biochemical steps and the enzymes involved in this pathway are not yet fully elucidated. nih.govyoutube.com

Biotransformation and Derivatization in Vivo/In Vitro Contexts

Indoleacetate and other indole derivatives can be structurally modified through biotransformation and derivatization reactions in both living organisms (in vivo) and laboratory settings (in vitro). These modifications can alter the biological activity of the parent compound.

Biotransformation by microorganisms is a key process for modifying indoles. For example, the bacterial strain Enterobacter sp. M9Z, isolated from activated sludge, can transform indole and its substituted derivatives (e.g., 5-methylindole, 7-methylindole) into various indigoid pigments. nih.gov The proposed pathway involves the conversion of indole to cis-indole-2,3-dihydrodiol, then to indoxyl, which finally dimerizes to form indigo. nih.gov Fungi are also capable of these transformations; strains of Aspergillus niger can transform tryptophan into 5-hydroxy-tryptophan and indole into intermediates like 3-indoxyl and anthranilic acid. researchgate.net

In plants, IAA levels are regulated not only by synthesis and degradation but also by conjugation and derivatization. nih.gov In vivo, IAA can be conjugated to amino acids or sugars. nih.gov A notable derivatization is the methylation of IAA's carboxyl group to form methyl-IAA ester (MeIAA). In Arabidopsis thaliana, the enzyme IAA carboxyl methyltransferase (IAMT1) catalyzes this reaction, transferring a methyl group from S-adenosyl-L-methionine to IAA. nih.gov This conversion is a crucial part of auxin homeostasis and plays a significant role in regulating plant development, particularly leaf morphology. nih.gov

Research Applications and Future Directions

Ethyl 2-methyl-3-indoleacetate as a Precursor in Medicinal Chemistry

The indole (B1671886) nucleus is a prominent scaffold in numerous pharmaceutically active compounds. This compound serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential.

Synthesis of Novel Indole-Based Drug Candidates

While specific, direct examples of synthesizing marketed drugs from this compound are not extensively documented in readily available literature, its role as a reactant is noted in the preparation of compounds with significant biological activity. For instance, it is cited as a reactant in the synthesis of hydroxamate derivatives that act as histone deacetylase (HDAC) inhibitors, a class of compounds investigated for their anticancer properties nih.govresearchgate.netnih.gov. Additionally, it is listed as a reactant for the stereoselective preparation of AG-041R, a potent Gastrin/CCK-B receptor antagonist, which has been explored for its potential in treating gastric secretory disorders nih.govnih.gov.

The general strategy for designing indole-based HDAC inhibitors often involves a structure with a cap group, a linker, and a zinc-binding group, which is typically a hydroxamic acid. The indole moiety can serve as the cap group, interacting with the rim of the HDAC active site. The synthesis of such derivatives would involve chemical modifications of the ethyl acetate side chain of this compound to introduce the linker and the hydroxamic acid functional group.

| Drug Candidate Class | Therapeutic Target | Potential Application |

| Hydroxamate Derivatives | Histone Deacetylases (HDACs) | Cancer Therapy |

| AG-041R | Gastrin/CCK-B Receptor | Gastric Secretory Disorders |

Exploration of Indole Scaffold in Drug Discovery Programs

The indole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the structure of tryptophan and bind to a variety of receptors and enzymes. Its presence in numerous approved drugs and natural products with diverse biological activities underscores its importance. Drug discovery programs continuously explore novel indole derivatives for a wide range of therapeutic areas.

The structural features of this compound, including the reactive indole nitrogen, the ester group, and the aromatic ring, offer multiple points for chemical modification. This allows for the generation of diverse libraries of indole-based compounds for screening against various biological targets. The exploration of this scaffold is a continuous effort in the quest for new and improved therapeutic agents.

Utilization as a Tool for Probing Biological Processes and Signaling Pathways

While direct studies utilizing this compound as a specific probe for biological processes are not prominent, its structural similarity to indole-3-acetic acid (IAA), a key plant hormone (auxin), suggests its potential in such applications nih.govnih.gov. Esters of IAA, including ethyl and methyl esters, have been shown to possess auxin-like activity, in some cases even more potent than IAA itself nih.gov. These molecules can influence various aspects of plant growth and development, including root formation and cell elongation nih.gov.

Therefore, this compound could potentially be used as a tool to study auxin signaling pathways, receptor binding, and transport mechanisms in plants. Its altered chemical properties compared to IAA, such as increased lipophilicity, may lead to different uptake, distribution, and metabolic profiles within plant tissues, providing valuable insights into the structure-activity relationships of auxins.

Role in Agrochemical Research and Development

The indole core is a foundational structure in the development of new agrochemicals nih.gov. Indole-3-acetic acid (IAA) is a natural plant growth regulator, and its synthetic analogs are widely used in agriculture to promote root growth, fruit development, and to prevent premature fruit drop nih.govmdpi.commdpi.com.

Given that esters of IAA exhibit potent auxin activity, this compound is a compound of interest in agrochemical research nih.gov. It could be investigated for its efficacy as a plant growth regulator. The methyl group at the 2-position of the indole ring may influence its biological activity and stability compared to the parent ethyl indole-3-acetate, potentially offering advantages in terms of potency or persistence in agricultural applications. Research in this area would involve screening for its effects on various plant species and comparing its performance against existing commercial auxins.

Advanced Analytical Methodologies for Research Studies

The accurate and sensitive quantification of indole compounds in complex biological matrices is crucial for understanding their roles in various biological and physiological processes.

Quantitative Analysis in Complex Biological Matrices

For the analysis of compounds like this compound in biological samples, such as plant tissues, advanced analytical techniques are required due to the typically low concentrations and the presence of interfering substances nih.govnih.gov. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the method of choice for the quantitative analysis of auxins and their derivatives nih.govnih.govmdpi.comnih.gov.

The methodology generally involves the following steps:

Sample Extraction: Homogenized biological tissue is extracted with a suitable solvent, often ethyl acetate, sometimes buffered to improve the recovery of acidic or basic compounds eurl-pesticides.eunih.gov.

Purification: The crude extract is then purified, for example, by solid-phase extraction (SPE), to remove interfering compounds.

LC Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation of the target analyte from other components.

MS/MS Detection: The separated analyte is then introduced into a tandem mass spectrometer for highly selective and sensitive detection. Multiple reaction monitoring (MRM) is a common acquisition mode used for quantification, providing excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest nih.gov.

The development of such methods is essential for pharmacokinetic studies in medicinal research, for determining residue levels in agrochemical applications, and for studying its metabolic fate in biological systems.

| Analytical Technique | Key Features | Application |

| LC-MS/MS | High selectivity, high sensitivity, suitable for complex matrices | Quantitative analysis in plant tissues, biological fluids, and environmental samples |

| Solid-Phase Extraction (SPE) | Sample clean-up and concentration | Pre-analytical sample preparation |

| UHPLC | High-resolution separation, faster analysis times | Chromatographic separation of analytes |

Emerging Research Frontiers for this compound and Related Compounds

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and its versatile therapeutic potential. nih.govnih.gov While direct research on this compound is not extensively documented in publicly available literature, the exploration of its parent molecule, indole-3-acetic acid (IAA), and closely related indoleacetate derivatives, reveals several promising and emergent areas of scientific investigation. These frontiers suggest potential future research directions for this compound itself, focusing on therapeutic applications that leverage the core indole structure.

Emerging research on compounds structurally related to this compound is primarily concentrated in the fields of oncology, infectious diseases, and neuroprotection. The structural versatility of the indole nucleus allows for the design of compounds that can interact with a variety of biological targets. nih.gov

Anticancer Investigations:

A significant frontier for indole derivatives lies in the development of novel anticancer agents. nih.gov Research has shown that modifications to the indole ring, such as substitutions at the N-1 position, can significantly enhance anticancer activity. For instance, the introduction of a methyl group at the N-1 position of certain indole derivatives has been shown to increase their efficacy by as much as 60-fold compared to unsubstituted counterparts. nih.gov This highlights a potential area of exploration for analogs of this compound. The mechanism of action for many anticancer indoles involves the disruption of microtubule polymerization, a critical process in cell division. nih.gov

Furthermore, indole-based compounds are being investigated for their ability to target key pathways in cancer progression, such as those involving the tumor suppressor gene p53 and the protein MDM2. nih.gov The development of indole derivatives that can activate the p53 pathway represents a promising strategy for inducing apoptosis in cancer cells. nih.gov

Table 1: Investigational Areas for Indoleacetate-Related Compounds

| Research Area | Therapeutic Target/Mechanism | Potential Application |

| Oncology | Microtubule Polymerization Inhibition | Broad-spectrum anticancer agents |

| p53 Pathway Activation | Induction of apoptosis in tumor cells | |

| Infectious Diseases | Inhibition of microbial growth | Novel antibacterial and antifungal agents |

| Neuroprotection | Modulation of oxidative stress and neuroinflammation | Treatment of neurodegenerative diseases |

| Agriculture | Auxin activity modulation | Plant growth regulation |

Antimicrobial Potential:

The development of new antimicrobial agents is a critical area of research due to rising antibiotic resistance. Indole derivatives are being actively explored for this purpose. For example, compounds containing tris(1H-indol-3-yl)methylium fragments have demonstrated high in vitro activity against a range of bacteria, including multidrug-resistant clinical isolates, with minimal inhibitory concentrations (MICs) as low as 0.13–1.0 µg/mL. mdpi.com Another related compound, Ethyl 2-methylindole-3-carboxylate, serves as a reactant in the preparation of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, which have been investigated as antimicrobial agents. sigmaaldrich.com These findings suggest that this compound could serve as a scaffold for developing new compounds to combat infectious diseases.

Neuroprotective Effects:

Emerging evidence suggests that certain indole-related structures and even ethyl acetate extracts containing various bioactive compounds may offer neuroprotective benefits. researchgate.netnih.gov These effects are often attributed to antioxidant and anti-inflammatory properties. researchgate.net Research into the ethyl acetate extract of Salicornia europaea L., for instance, has shown potential in alleviating neuroinflammation, a key factor in neurodegenerative conditions like Parkinson's disease. nih.gov While not directly studying this compound, this line of inquiry points to the potential for indole-containing small molecules to modulate pathways crucial for neuronal survival. researchgate.net

Plant Biology and Agriculture:

In the realm of plant science, esters of indole-3-acetic acid (IAA) are recognized for their role in regulating plant growth and development. Methyl indole-3-acetate (MeIAA) and other esters like ethyl-3-indoleacetate have been shown to possess potent auxin activity, in some cases more powerful than IAA itself in specific bioassays such as inhibiting hypocotyl elongation. nih.govresearchgate.net These compounds are hydrolyzed in plants by esterases to release the active hormone, IAA. nih.gov This suggests a potential research frontier for this compound and its analogs as tools for studying auxin homeostasis or as potential plant growth regulators in agricultural applications. nih.gov

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of Ethyl 2-methyl-3-indoleacetate, and how are these determined experimentally?

- Methodological Answer : Key properties include density (1.11 g/mL at 25°C), molecular formula (C₁₃H₁₅NO₂), and structural features (SMILES:

CCOC(=O)Cc1c(C)[nH]c2ccccc12). These are determined via:

- Density : Measured using a pycnometer or digital densitometer at controlled temperatures .

- Structural Confirmation : NMR (¹H/¹³C) and FTIR spectroscopy validate the indole backbone and ester functional groups. Computational tools like Gaussian or ORCA can simulate vibrational spectra for cross-validation .

- Purity Assessment : HPLC or GC-MS with certified reference standards ensures >98% purity, critical for reproducibility in biological assays .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

- Methodological Answer : The compound is synthesized via:

- Fischer Indole Synthesis : Cyclization of phenylhydrazines with β-keto esters under acidic conditions. Limitations include regioselectivity challenges in methyl-substituted indoles .

- Esterification of 2-Methyl-3-indoleacetic Acid : Reacting the carboxylic acid with ethanol via acid catalysis (e.g., H₂SO₄). Side reactions like dimerization may occur, necessitating careful monitoring via TLC .

Q. How is this compound characterized for stability under varying storage conditions?

- Methodological Answer : Stability studies involve:

- Thermal Stability : TGA/DSC analysis to identify decomposition temperatures. Store at ≤-20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (pH 4–9) via LC-MS. Degradation peaks (e.g., 2-methyl-3-indoleacetic acid) indicate susceptibility to basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Cross-validate supplier certificates (e.g., Sigma-Aldrich) and re-test via orthogonal methods (HPLC + NMR) .

- Assay Conditions : Standardize cell lines, solvent carriers (e.g., DMSO concentration ≤0.1%), and negative controls. Reproduce results in triplicate with blinded analysis .

- Structural Analog Interference : Compare activity against methyl-substituted indole derivatives (e.g., Ethyl 6-Methylindole-3-acetate) to isolate substituent effects .

Q. What computational strategies can predict the reactivity and intermolecular interactions of this compound in solution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Validate with experimental FTIR/Raman spectra .

- Molecular Dynamics (MD) Simulations : Use OPLS-AA forcefields to model solvation behavior in polar solvents (e.g., ethyl lactate). Analyze hydrogen-bonding networks and diffusion coefficients .

- QSPR Models : Correlate substituent effects (e.g., methyl vs. nitro groups) with solubility/logP using datasets from related indole derivatives .

Q. How can reaction conditions be optimized to enhance the regioselectivity of this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (ZnCl₂) in Fischer indole synthesis. Monitor regioselectivity via LC-MS and optimize molar ratios .

- Solvent Effects : Compare aprotic (toluene) vs. polar aprotic (DMF) solvents. Higher dielectric constants may stabilize transition states for methyl migration .

- In Situ Monitoring : Use PAT tools (e.g., ReactIR) to track intermediate formation and adjust temperature/pH dynamically .

Key Methodological Recommendations

- Analytical Cross-Validation : Combine NMR, FTIR, and computational modeling to address structural ambiguities .

- Standardized Bioassays : Use blinded, triplicate designs with solvent controls to minimize variability .

- Computational Pre-Screening : Prioritize synthetic routes and substituents via DFT/MD before lab work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.